3-[(3-Pyridinyloxy)methyl]aniline
Overview
Description
3-[(3-Pyridinyloxy)methyl]aniline is an organic compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a pyridine ring connected to an aniline moiety via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Pyridinyloxy)methyl]aniline typically involves the reaction of 3-chloromethylpyridine with aniline in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the aniline group. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Pyridinyloxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
3-[(3-Pyridinyloxy)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Pyridinyloxy)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it can bind to metal ions through its pyridine ring, influencing various biochemical processes. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridylmethylamine: Similar structure but lacks the aniline moiety.
3-Pyridylmethanol: Contains a hydroxyl group instead of an aniline group.
3-Pyridylmethyl chloride: Contains a chlorine atom instead of an aniline group.
Uniqueness
3-[(3-Pyridinyloxy)methyl]aniline is unique due to its combination of a pyridine ring and an aniline moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(pyridin-3-yloxymethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJJRSFAVSRPKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666883 | |
Record name | 3-{[(Pyridin-3-yl)oxy]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642084-90-0 | |
Record name | 3-{[(Pyridin-3-yl)oxy]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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